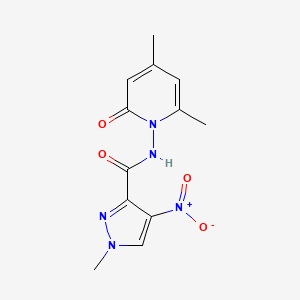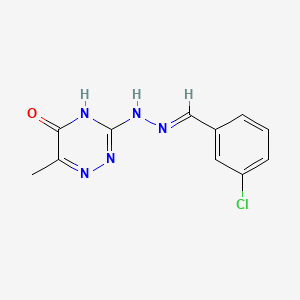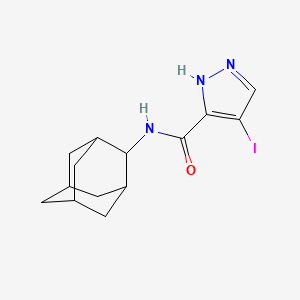![molecular formula C22H22N4O4S B10902057 2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10902057.png)
2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetylamino group, and a phenylethyl group
Preparation Methods
The synthesis of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate starting materials under controlled conditions.
Introduction of the acetylamino group: This step typically involves acetylation reactions using acetic anhydride or acetyl chloride.
Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions using phenylethyl halides.
Final assembly: The final compound is obtained by combining the intermediate products through sulfanyl linkage under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Pharmaceuticals: The compound is explored for its potential use in drug formulations due to its unique chemical properties.
Biochemical Research: It is used as a probe to study enzyme interactions and biochemical pathways, providing insights into molecular mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can interact with hydrophobic pockets, enhancing binding affinity. The compound may inhibit or activate specific biochemical pathways, depending on its target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE include:
N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1,4-cyclohexadien-1-yl]acetamide: This compound shares the acetylamino group but differs in its core structure and substituents.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Thiazole derivatives: These compounds also exhibit significant biological activities and share some structural similarities.
The uniqueness of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(5-acetamido-4,6-dioxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H22N4O4S/c1-14(16-9-5-3-6-10-16)23-18(28)13-31-22-25-20(29)19(24-15(2)27)21(30)26(22)17-11-7-4-8-12-17/h3-12,14,19H,13H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
VAXZPDMUADBGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10901996.png)
![N'~1~,N'~8~-bis[(1E)-2-methyl-1-phenylpropylidene]octanedihydrazide](/img/structure/B10902002.png)


![5-[(4-ethylphenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B10902017.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902032.png)
![Dimethyl 5-[(2-ethylhexanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B10902034.png)
![N-(2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902040.png)
![(2Z)-5-amino-2-(2,4-dichlorobenzylidene)-7-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B10902046.png)
![ethyl {2-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B10902049.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902051.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902055.png)
![(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone](/img/structure/B10902063.png)
